molecular formula C25H29N3O4S B11206823 N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide

N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide

Cat. No.: B11206823
M. Wt: 467.6 g/mol
InChI Key: TVZWWHXJKREWCY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a sulfonamide group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonamide group, and the attachment of the cyclohexyl ring. Common reagents used in these reactions include cyclohexylamine, methylamine, and various sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its quinoline core and sulfonamide group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-6-[methyl-(3-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H29N3O4S/c1-17-8-7-11-19(14-17)28(3)33(31,32)20-12-13-23-21(15-20)24(29)22(16-26-23)25(30)27(2)18-9-5-4-6-10-18/h7-8,11-16,18H,4-6,9-10H2,1-3H3,(H,26,29)

InChI Key

TVZWWHXJKREWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N(C)C4CCCCC4

Origin of Product

United States

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